molecular formula C17H25N3O3 B5849764 N'-(4-butoxybenzylidene)-2-(4-morpholinyl)acetohydrazide

N'-(4-butoxybenzylidene)-2-(4-morpholinyl)acetohydrazide

Cat. No. B5849764
M. Wt: 319.4 g/mol
InChI Key: SUOLUJHHAIJWMK-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butoxybenzylidene)-2-(4-morpholinyl)acetohydrazide, also known as BBMAH, is a hydrazide derivative that has been synthesized and studied for its potential applications in various scientific research fields. This compound has shown promising results in the areas of cancer research, drug discovery, and neuroscience. In

Mechanism of Action

The mechanism of action of N'-(4-butoxybenzylidene)-2-(4-morpholinyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of protein kinases and the modulation of neurotransmitter release. N'-(4-butoxybenzylidene)-2-(4-morpholinyl)acetohydrazide has been shown to interact with various protein targets, including c-Src kinase, EGFR kinase, and G protein-coupled receptors. The compound has also been shown to enhance the release of neurotransmitters, including dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
N'-(4-butoxybenzylidene)-2-(4-morpholinyl)acetohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, N'-(4-butoxybenzylidene)-2-(4-morpholinyl)acetohydrazide induces apoptosis and suppresses the expression of oncogenes. In animal models, N'-(4-butoxybenzylidene)-2-(4-morpholinyl)acetohydrazide enhances the release of neurotransmitters and improves cognitive function. The compound has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

N'-(4-butoxybenzylidene)-2-(4-morpholinyl)acetohydrazide has several advantages for lab experiments. The compound is easy to synthesize and has a high purity. N'-(4-butoxybenzylidene)-2-(4-morpholinyl)acetohydrazide has also been shown to have low toxicity and is well-tolerated in animal models. However, N'-(4-butoxybenzylidene)-2-(4-morpholinyl)acetohydrazide has some limitations for lab experiments. The compound is not water-soluble, making it difficult to administer in aqueous solutions. N'-(4-butoxybenzylidene)-2-(4-morpholinyl)acetohydrazide also has low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N'-(4-butoxybenzylidene)-2-(4-morpholinyl)acetohydrazide. In cancer research, N'-(4-butoxybenzylidene)-2-(4-morpholinyl)acetohydrazide could be further studied for its potential as a chemotherapeutic agent. The compound could also be studied for its potential as a drug discovery tool for the development of new cancer drugs. In neuroscience, N'-(4-butoxybenzylidene)-2-(4-morpholinyl)acetohydrazide could be studied for its potential as a cognitive enhancer and as a treatment for neurodegenerative diseases. The compound could also be studied for its potential as a modulator of neurotransmitter release. Overall, N'-(4-butoxybenzylidene)-2-(4-morpholinyl)acetohydrazide has shown promising results in various scientific research fields, and further studies are needed to fully understand its potential applications.

Synthesis Methods

N'-(4-butoxybenzylidene)-2-(4-morpholinyl)acetohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-butoxybenzaldehyde with 2-(4-morpholinyl)acetohydrazide in the presence of acetic acid. The reaction produces N'-(4-butoxybenzylidene)-2-(4-morpholinyl)acetohydrazide as a yellow solid with a melting point of 179-181°C and a purity of 98% or higher. The synthesis method is reproducible and can be scaled up for large-scale production.

Scientific Research Applications

N'-(4-butoxybenzylidene)-2-(4-morpholinyl)acetohydrazide has been studied for its potential applications in various scientific research fields. In cancer research, N'-(4-butoxybenzylidene)-2-(4-morpholinyl)acetohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the expression of oncogenes. N'-(4-butoxybenzylidene)-2-(4-morpholinyl)acetohydrazide has also been studied for its potential as a drug discovery tool. The compound has been shown to interact with various protein targets, including kinases and G protein-coupled receptors, making it a potential lead compound for the development of new drugs. In neuroscience, N'-(4-butoxybenzylidene)-2-(4-morpholinyl)acetohydrazide has been shown to enhance the release of neurotransmitters and improve cognitive function in animal models.

properties

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-2-3-10-23-16-6-4-15(5-7-16)13-18-19-17(21)14-20-8-11-22-12-9-20/h4-7,13H,2-3,8-12,14H2,1H3,(H,19,21)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOLUJHHAIJWMK-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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